4-Methoxybenzyl carbazate
Overview
Description
4-Methoxybenzyl carbazate is a useful research compound. Its molecular formula is C9H12N2O3 and its molecular weight is 196.2 g/mol. The purity is usually 95%.
The exact mass of the compound p-Methoxybenzyl carbazate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Peptide Research
p-Methoxybenzyl carbazate has been utilized in the synthesis of various chemical compounds, including amino acids and peptides. For example, Mizumura and Hagitani (1970) developed a method for the synthesis of p-methoxybenzyl p-nitrophenyl carbonate, p-methoxybenzyl carbazate, and p-methoxybenzyloxycarbonyl amino acids, which are valuable in peptide research (Mizumura & Hagitani, 1970). F. Stewart (1968) also reported the use of p-methoxybenzyl esters in peptide synthesis, highlighting its role as a carboxyl-protecting group (Stewart, 1968).
Antibacterial and Cytotoxicity Studies
Patil et al. (2010) synthesized p-methoxybenzyl-substituted N-heterocyclic carbene-silver complexes and investigated their antibacterial activity and cytotoxicity. These complexes demonstrated significant antibacterial activity and potential use in medical applications (Patil et al., 2010).
Molecular Characterization and Biological Studies
Research by Rodrigues et al. (2015) involved the synthesis and characterization of platinum(II) complexes with 4-methoxybenzylcarbazate. These complexes were evaluated for cytotoxic activity, showing potential as antitumor agents (Rodrigues et al., 2015). Similarly, Sousa et al. (2015) characterized palladium(II) complexes with 4-methoxybenzylcarbazate, providing insights into their potential medicinal applications (Sousa et al., 2015).
Enzymology and Synthetic Biology
Go et al. (2015) utilized synthetic enzymology to produce novel polyketides, demonstrating the application of p-methoxybenzyl carbazate in the biosynthesis of antimicrobial compounds (Go et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
4-Methoxybenzyl carbazate, also known as p-Methoxybenzyl carbazate, is a chemical compound with the empirical formula C9H12N2O3 It is used as a starting material for the azide used to introduce the pmz-amino protection .
Mode of Action
The mode of action of this compound involves its application in the derived azide in N-protection . It is used as a starting material for the azide used to introduce the pMZ-amino protection . This protection is removable under mild hydrolytic conditions .
Biochemical Pathways
It is known to be used in the synthesis of 5,10-diiminoporphodimethene (a dearomatized porphyrinoid) and n-(2,4-dihydroxythiobenzoyl)-4-methoxybenzyl carbazate .
Pharmacokinetics
It is noted that the compound is insoluble in water , which may impact its bioavailability.
Result of Action
Its role in introducing the pmz-amino protection, which is removable under mild hydrolytic conditions, suggests it plays a part in the modification of other compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored away from oxidizing agents and in a cool, dry, and well-ventilated condition . These precautions help maintain the stability of the compound and ensure its efficacy.
Properties
IUPAC Name |
(4-methoxyphenyl)methyl N-aminocarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-8-4-2-7(3-5-8)6-14-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBMMHKEAGEILO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172308 | |
Record name | p-Methoxybenzyl carbazate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18912-37-3 | |
Record name | 4-Methoxybenzyl carbazate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18912-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Methoxybenzyl carbazate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018912373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Methoxybenzyl carbazate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-methoxybenzyl carbazate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.770 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of p-Methoxybenzyl carbazate in the context of the research article?
A1: The research article [] describes a novel method for synthesizing p-Methoxybenzyloxycarbonyl amino acids, which are valuable intermediates in peptide synthesis. p-Methoxybenzyl carbazate serves as a key precursor in this synthesis. The article highlights the efficiency of directly synthesizing p-Methoxybenzyl carbazate using p-Methoxybenzyl chloroformate and hydrazine hydrate. This approach offers a more convenient alternative to the traditional Weygand method, potentially streamlining peptide synthesis processes. []
Q2: Is there any spectroscopic data available for p-Methoxybenzyl carbazate in the research?
A2: Unfortunately, the research article [] primarily focuses on the synthesis method and does not delve into the detailed spectroscopic characterization of p-Methoxybenzyl carbazate.
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